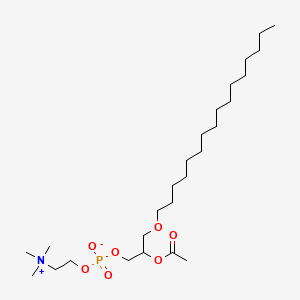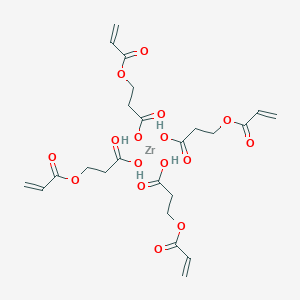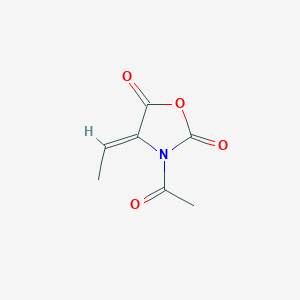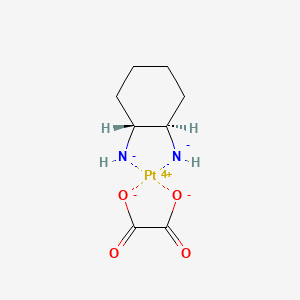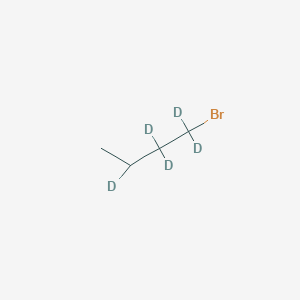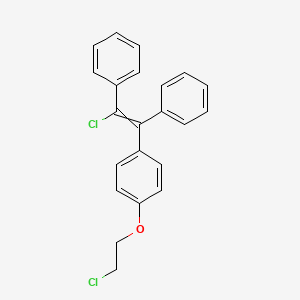
1-(2-Chloro-1,2-diphenylethenyl)-4-(2-chloroethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-1,2-diphenylethenyl)-4-(2-chloroethoxy)benzene, commonly known as CDCB, is an organochlorine compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 78°C, and is soluble in organic solvents such as ethanol and methanol. CDCB has been used in the synthesis of a variety of organic compounds, and it has also been studied for its potential use in medicinal and pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
CDCB has been used in a variety of scientific research applications. It has been used as a synthetic intermediate in the synthesis of a variety of organic compounds. It has also been studied for its potential use in medicinal and pharmaceutical applications, including as an anti-inflammatory agent, an anti-malarial agent, and an anti-cancer agent. Additionally, it has been studied for its potential use in the synthesis of polymers and other materials.
Wirkmechanismus
The exact mechanism of action of CDCB is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the biosynthesis of cholesterol and fatty acids. Additionally, it has been suggested that CDCB may act as an antioxidant, scavenging reactive oxygen species and reducing oxidative stress.
Biochemical and Physiological Effects
CDCB has been studied for its potential effects on biochemical and physiological processes. In animal studies, CDCB has been shown to reduce the levels of cholesterol and triglycerides in the blood, as well as reduce inflammation. Additionally, it has been suggested that CDCB may have an anti-tumor effect, although further research is needed to confirm this.
Vorteile Und Einschränkungen Für Laborexperimente
CDCB is a useful compound for laboratory experiments due to its high solubility in organic solvents and its relatively low toxicity. Additionally, it has a relatively low melting point, which makes it easier to work with in the lab. However, CDCB is a strong irritant and can cause skin and eye irritation, so it should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for research into CDCB. These include further study into its potential use in medicinal and pharmaceutical applications, as well as its potential use in the synthesis of polymers and other materials. Additionally, further research is needed to better understand its mechanism of action and biochemical and physiological effects. Finally, safety studies should be conducted to assess the potential toxicity of CDCB and its metabolites.
Synthesemethoden
CDCB can be synthesized by a three-step process. First, 2-chloro-1,2-diphenylethenyl chloride is reacted with potassium tert-butoxide in a polar aprotic solvent such as DMF or DMSO to form the corresponding tert-butoxide salt. The salt is then reacted with 2-chloroethanol in the presence of a base such as sodium hydroxide to form the desired product, CDCB. The final product is purified by recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
1-(2-chloro-1,2-diphenylethenyl)-4-(2-chloroethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2O/c23-15-16-25-20-13-11-18(12-14-20)21(17-7-3-1-4-8-17)22(24)19-9-5-2-6-10-19/h1-14H,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRMGGWAVBMGAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=C(C=C3)OCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201194496 |
Source


|
| Record name | 1-(2-Chloro-1,2-diphenylethenyl)-4-(2-chloroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201194496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-1,2-diphenylethenyl)-4-(2-chloroethoxy)benzene | |
CAS RN |
1333466-58-2 |
Source


|
| Record name | 1-(2-Chloro-1,2-diphenylethenyl)-4-(2-chloroethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1333466-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-1,2-diphenylethenyl)-4-(2-chloroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201194496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


